molecular formula C13H14ClN5O4 B4192311 2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate

2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4192311
M. Wt: 339.73 g/mol
InChI Key: QWQZFICKWUKZMQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps. The starting materials often include 4-chlorophenyl derivatives, nitro compounds, and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine: A similar compound without the tetrahydro-2-furanylmethyl group.

    5-nitro-2H-1,2,3-triazol-4-amine: A simpler triazole derivative with similar functional groups.

Uniqueness

2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of the tetrahydro-2-furanylmethyl group, which may impart specific properties and reactivity. This structural feature can influence the compound’s biological activity, solubility, and overall chemical behavior, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-hydroxy-5-nitro-N-(oxolan-2-ylmethyl)triazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O4/c14-9-3-5-10(6-4-9)17-16-13(19(21)22)12(18(17)20)15-8-11-2-1-7-23-11/h3-6,11,20H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQZFICKWUKZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C2C(=NN(N2O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate

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